molecular formula C14H14N2O B12450942 (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine

Katalognummer: B12450942
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: NUZFFMRKRXHMBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine is an organic compound characterized by the presence of a benzyloxy group and a pyridin-2-yl group attached to an ethylideneamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine typically involves the condensation of benzyl alcohol with pyridine-2-carbaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Benzyl alcohol+Pyridine-2-carbaldehydeBase, RefluxThis compound\text{Benzyl alcohol} + \text{Pyridine-2-carbaldehyde} \xrightarrow{\text{Base, Reflux}} \text{this compound} Benzyl alcohol+Pyridine-2-carbaldehydeBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and pyridin-2-yl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-pyridine oxides, while reduction can produce benzyloxy-pyridine amines.

Wissenschaftliche Forschungsanwendungen

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-(benzyloxy)[1-(pyridin-3-yl)ethylidene]amine
  • (E)-(benzyloxy)[1-(pyridin-4-yl)ethylidene]amine
  • (E)-(benzyloxy)[1-(quinolin-2-yl)ethylidene]amine

Uniqueness

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridin-2-yl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H14N2O

Molekulargewicht

226.27 g/mol

IUPAC-Name

N-phenylmethoxy-1-pyridin-2-ylethanimine

InChI

InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI-Schlüssel

NUZFFMRKRXHMBH-UHFFFAOYSA-N

Kanonische SMILES

CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.